

Application Notes and Protocols for Functionalizing Nanoparticles with IR 754 Carboxylic Acid

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Compound of Interest

Compound Name: IR 754 Carboxylic Acid

Cat. No.: B15551793

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Near-infrared (NIR) fluorescent dyes are invaluable tools in biomedical research, particularly for in vivo imaging and photothermal therapy, owing to their deep tissue penetration and minimal autofluorescence.[1][2] **IR 754 Carboxylic Acid** is a cyanine-based NIR dye with a carboxylic acid functional group, making it suitable for covalent conjugation to amine-functionalized nanoparticles. This functionalization enhances the stability and circulation time of the dye and enables targeted delivery to specific tissues or cells.[1]

These application notes provide detailed protocols for the covalent conjugation of **IR 754 Carboxylic Acid** to amine-functionalized nanoparticles using the widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. Additionally, protocols for the characterization of the resulting conjugates, as well as their application in in vivo imaging and photothermal therapy, are outlined.

Materials and Equipment

Reagents:

- Amine-functionalized nanoparticles (e.g., Amine-PEG-Nanoparticles)

- **IR 754 Carboxylic Acid**

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
- Activation Buffer: 0.1 M MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0
- Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
- Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Dialysis tubing (e.g., 10 kDa MWCO) or centrifugal filter units
- Deionized (DI) water

Equipment:

- pH meter
- Vortex mixer
- Centrifuge
- UV-Vis Spectrophotometer
- Dynamic Light Scattering (DLS) instrument
- Transmission Electron Microscope (TEM)
- In vivo imaging system (e.g., IVIS)
- NIR laser (808 nm)
- Standard laboratory glassware and consumables

Experimental Protocols

Protocol 1: Covalent Conjugation of IR 754 Carboxylic Acid to Amine-Functionalized Nanoparticles

This protocol details the two-step EDC/NHS coupling reaction to form a stable amide bond between the carboxylic acid group of IR 754 and the primary amines on the nanoparticle surface.^{[3][4]}

1. Preparation of Reagents:

- Prepare a 1 mg/mL stock solution of **IR 754 Carboxylic Acid** in anhydrous DMF or DMSO.
- Immediately before use, prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer. EDC is moisture-sensitive and hydrolyzes in aqueous solutions.

2. Activation of IR 754 Carboxylic Acid:

- In a microcentrifuge tube, combine 100 μ L of the **IR 754 Carboxylic Acid** stock solution with 400 μ L of Activation Buffer.
- Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the IR 754 solution.
- Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form the amine-reactive NHS ester.

3. Conjugation to Nanoparticles:

- Resuspend the amine-functionalized nanoparticles in Coupling Buffer to a concentration of 1 mg/mL.
- Add the activated IR 754-NHS ester solution to the nanoparticle suspension. A 1.5-fold molar excess of the activated dye is a recommended starting point.
- Adjust the pH of the reaction mixture to 7.4 if necessary.
- Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle, continuous mixing.

4. Quenching and Purification:

- To quench the reaction and cap any unreacted NHS esters on the nanoparticle surface, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
- Purify the IR 754-nanoparticle conjugates from unreacted dye and byproducts using either dialysis against DI water for 24-48 hours with frequent buffer changes or by repeated

centrifugation and resuspension in DI water using centrifugal filter units.[1]

5. Characterization and Storage:

- Characterize the purified conjugates as described in Protocol 2.
- Store the IR 754-functionalized nanoparticles at 4°C, protected from light.

Protocol 2: Characterization of IR 754-Functionalized Nanoparticles

1. Quantification of Dye Loading using UV-Vis Spectroscopy:

- Measure the absorbance of the IR 754-nanoparticle conjugate solution at the maximum absorbance wavelength of IR 754 (approximately 750-780 nm).
- Create a standard curve by measuring the absorbance of known concentrations of free **IR 754 Carboxylic Acid** in the same buffer.
- Calculate the concentration of conjugated dye using the standard curve and the Beer-Lambert law.
- The dye-to-nanoparticle ratio can be estimated by knowing the concentration of nanoparticles.

2. Physicochemical Characterization:

- Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter and polydispersity index (PDI) to assess the size and size distribution of the nanoparticles before and after conjugation.
- Zeta Potential: Determine the surface charge of the nanoparticles to monitor changes upon functionalization.
- Transmission Electron Microscopy (TEM): Visualize the morphology and size of the nanoparticles to ensure they have not aggregated during the conjugation process.
- Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirm the formation of the amide bond by identifying characteristic peaks.[5]

Quantitative Data Presentation

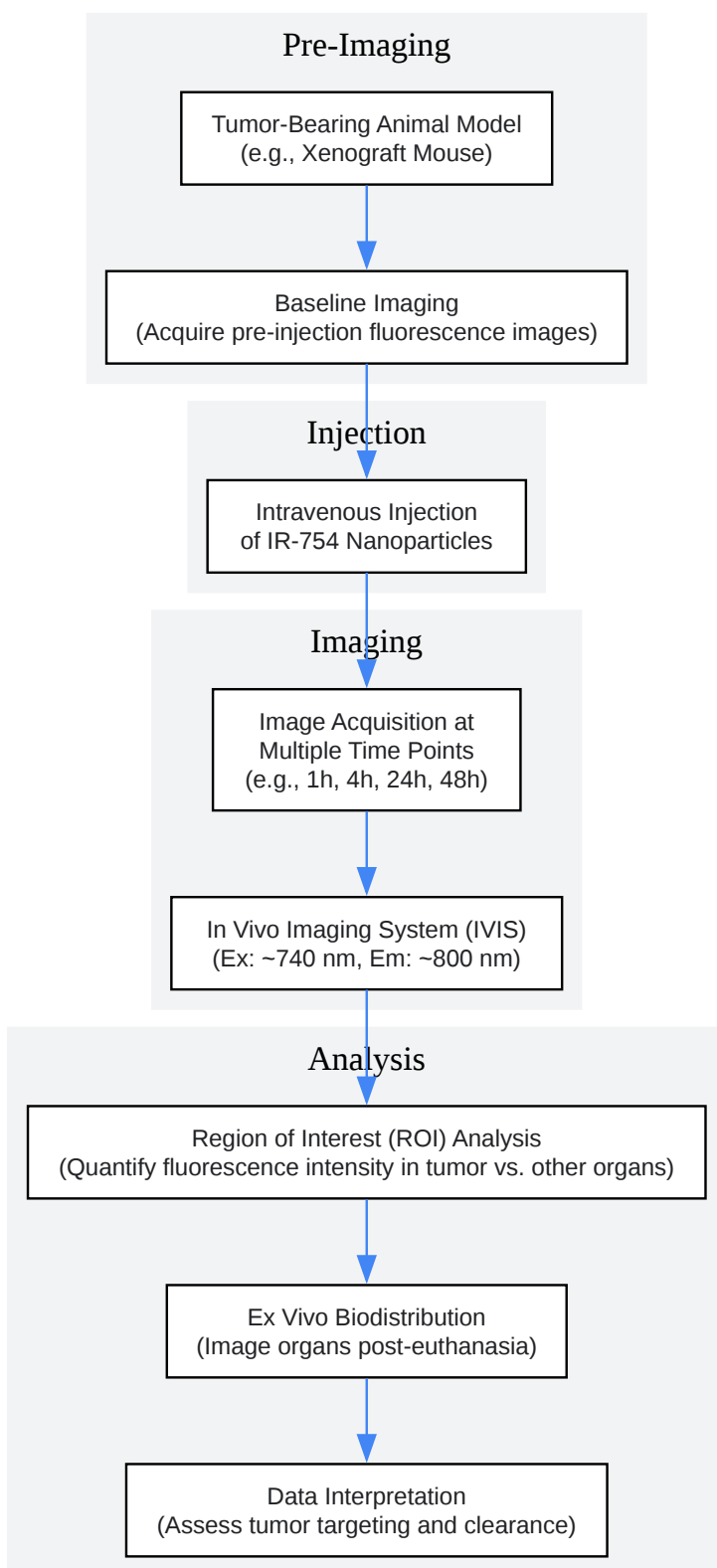
The following table should be used to summarize the characterization data of the IR 754-functionalized nanoparticles.

Parameter	Before Conjugation	After Conjugation
Hydrodynamic Diameter (nm)	N/A	
Polydispersity Index (PDI)		
Zeta Potential (mV)		
IR 754 Loading (µg/mg NP)		
Conjugation Efficiency (%)	N/A	
Molar Ratio (Dye:NP)	N/A	
Stability (e.g., in PBS at 4°C)		

Application Workflows and Signaling Pathways

In Vivo Tumor Imaging Workflow

The following diagram illustrates a typical workflow for in vivo imaging of tumors using IR 754-functionalized nanoparticles.

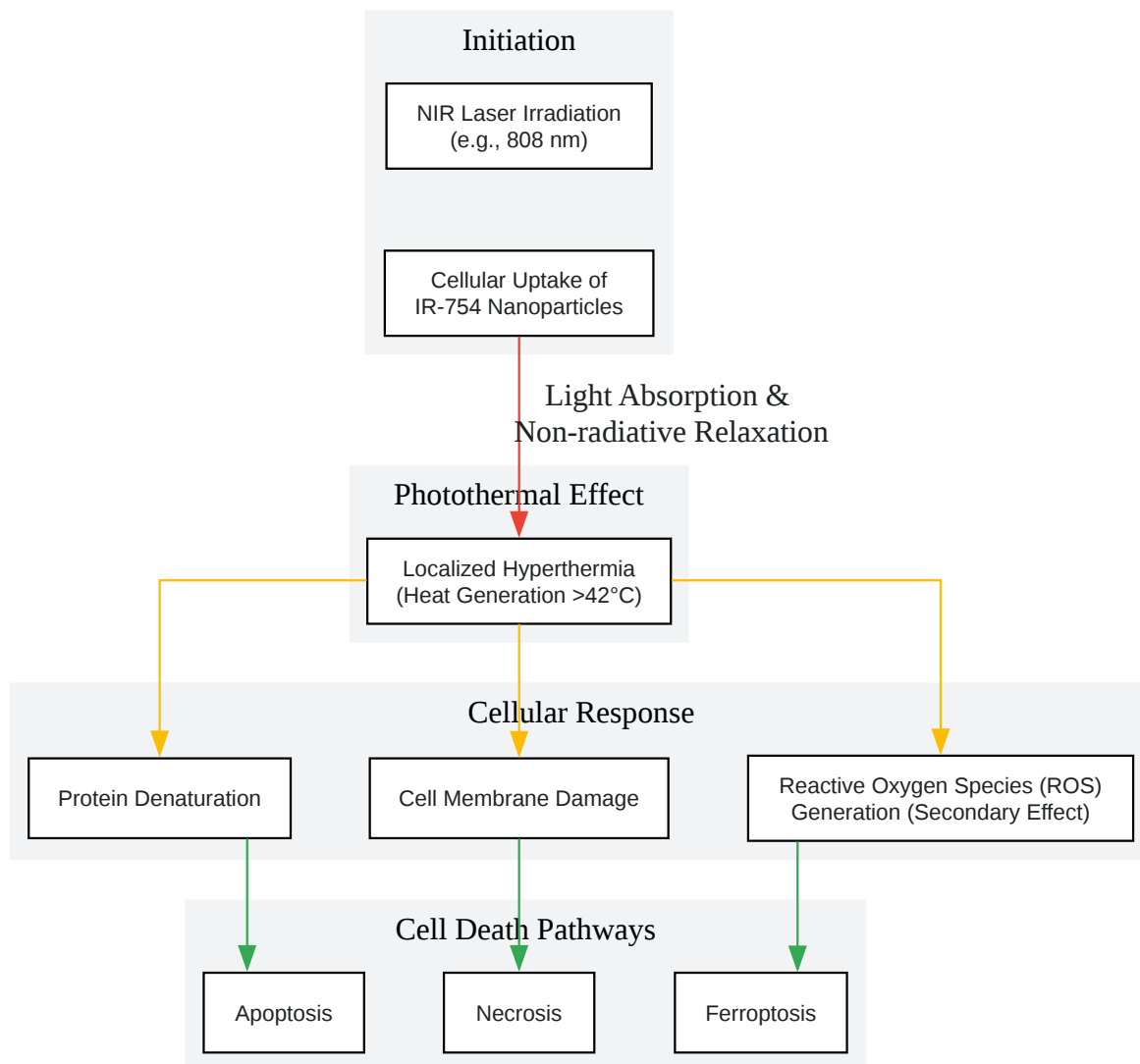


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In Vivo Tumor Imaging Workflow

Signaling Pathway for Photothermal Therapy (PTT)

This diagram illustrates the proposed signaling cascade initiated by NIR laser irradiation of IR 754-functionalized nanoparticles leading to cancer cell death.[6]



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Photothermal Therapy Signaling

Troubleshooting

Problem	Possible Cause	Suggested Solution
Low Conjugation Efficiency	Inactive EDC/NHS	Use fresh, anhydrous EDC and NHS solutions.
Incorrect pH	Ensure Activation Buffer is at pH 5.5-6.0 and Coupling Buffer is at pH 7.4.	
Insufficient molar excess of dye	Increase the molar ratio of activated IR 754 to nanoparticles.	
Nanoparticle Aggregation	High concentration of reagents	Perform conjugation at a lower nanoparticle concentration.
Inadequate quenching	Ensure complete quenching of the reaction.	
Improper purification	Use appropriate dialysis or centrifugation methods to remove excess reagents.	
High Background in Imaging	Incomplete removal of free dye	Enhance purification steps (e.g., longer dialysis, more washes).
Non-specific binding	Consider blocking with a non-reactive protein like BSA post-conjugation.	

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